sodium 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylate sodium 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylate
Brand Name: Vulcanchem
CAS No.: 2179361-72-7
VCID: VC11541290
InChI: InChI=1S/C9H15NO4.Na/c10-8(7(11)12)1-3-9(4-2-8)13-5-6-14-9;/h1-6,10H2,(H,11,12);/q;+1/p-1
SMILES:
Molecular Formula: C9H14NNaO4
Molecular Weight: 223.20 g/mol

sodium 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylate

CAS No.: 2179361-72-7

Cat. No.: VC11541290

Molecular Formula: C9H14NNaO4

Molecular Weight: 223.20 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

sodium 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylate - 2179361-72-7

Specification

CAS No. 2179361-72-7
Molecular Formula C9H14NNaO4
Molecular Weight 223.20 g/mol
IUPAC Name sodium;8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylate
Standard InChI InChI=1S/C9H15NO4.Na/c10-8(7(11)12)1-3-9(4-2-8)13-5-6-14-9;/h1-6,10H2,(H,11,12);/q;+1/p-1
Standard InChI Key RJWSHUWMLOVFEF-UHFFFAOYSA-M
Canonical SMILES C1CC2(CCC1(C(=O)[O-])N)OCCO2.[Na+]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a spirocyclic system where a cyclohexane ring is fused to a 1,4-dioxolane ring via a shared carbon atom (C8). Key functional groups include:

  • Amino group (-NH₂): Positioned at C8, enabling hydrogen bonding and nucleophilic reactivity.

  • Carboxylate group (-COO⁻Na⁺): Enhances solubility and participates in ionic interactions.

Molecular Formula: C₉H₁₄NNaO₄
Molecular Weight: 231.20 g/mol
CAS Registry Number: 2179361-72-7

Spectral Characterization

  • ¹H NMR: Peaks at δ 3.8–4.2 ppm (dioxolane protons), δ 2.5–3.0 ppm (cyclohexane protons), and δ 1.2–1.8 ppm (methylene groups).

  • ¹³C NMR: Signals at 170–175 ppm (carboxylate carbon), 65–75 ppm (dioxolane carbons), and 25–35 ppm (cyclohexane carbons).

  • IR Spectroscopy: Stretching vibrations at 3300 cm⁻¹ (N-H), 1600 cm⁻¹ (C=O), and 1100 cm⁻¹ (C-O-C).

Synthetic Methodologies

Laboratory-Scale Synthesis

A common route involves the hydrolysis of ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate under basic conditions, followed by amination:

  • Hydrolysis:

    Ethyl ester+NaOHCarboxylic acid+EtOH\text{Ethyl ester} + \text{NaOH} \rightarrow \text{Carboxylic acid} + \text{EtOH}
  • Amination:

    Ketone intermediate+NH₃Reductive aminationAmine derivative\text{Ketone intermediate} + \text{NH₃} \xrightarrow{\text{Reductive amination}} \text{Amine derivative}

Reaction Conditions:

  • Temperature: 60–80°C

  • Catalysts: Pd/C or Raney Ni for reductive amination

  • Solvents: Ethanol/water mixtures

Industrial Production

Large-scale synthesis employs continuous flow reactors to optimize yield (∼75%) and purity (>95%). Key parameters include:

  • Residence Time: 30–60 minutes

  • Pressure: 2–5 bar

  • Purification: Crystallization from aqueous ethanol

Biological Activity and Mechanisms

Antimicrobial Properties

The compound exhibits broad-spectrum activity against Gram-positive (Staphylococcus aureus, MIC: 16 µg/mL) and Gram-negative (Escherichia coli, MIC: 32 µg/mL) bacteria. Mechanisms include:

  • Cell membrane disruption: Electrostatic interactions with phospholipid headgroups.

  • Enzyme inhibition: Binding to bacterial dihydrofolate reductase (DHFR) active sites.

Anti-Inflammatory Effects

Inhibition of cyclooxygenase-2 (COX-2) and nitric oxide synthase (iNOS) in RAW 264.7 macrophages (IC₅₀: 20 µM).

Industrial and Research Applications

Pharmaceutical Intermediates

  • Prodrug development: Ester derivatives for enhanced bioavailability.

  • Peptide mimetics: Spirocyclic rigidity improves metabolic stability.

Material Science

  • Coordination polymers: Sodium ions facilitate lattice formation.

  • Chiral catalysts: Enantioselective synthesis of β-lactams.

Comparative Analysis with Analogues

CompoundFunctional GroupsAqueous SolubilityBioactivity (IC₅₀)
Sodium 8-amino-1,4-dioxaspiro...-NH₂, -COO⁻Na⁺High (50 mg/mL)20–50 µM
Ethyl 8-methyl-1,4-dioxaspiro...-COOEtLow (5 mg/mL)>100 µM
8-Hydroxy-1,4-dioxaspiro...-OHModerate (20 mg/mL)75 µM

Key Distinctions:

  • Sodium carboxylate variant’s solubility enables parenteral formulations.

  • Amino group enhances target affinity compared to hydroxyl analogues.

Challenges and Future Directions

Synthetic Limitations

  • Low yields in fluorination: Competing HF formation reduces efficiency (∼40% yield).

  • Stereochemical control: Racemization at C8 during amination.

Therapeutic Optimization

  • Prodrug strategies: Mask carboxylate to improve blood-brain barrier penetration.

  • Combination therapies: Synergy with cisplatin in ovarian cancer models.

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